
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine, also known as PTQ, is a novel compound that has gained significant attention in the scientific community for its potential applications in various fields. PTQ is a synthetic compound that belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine involves the inhibition of various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been shown to inhibit the activity of various tyrosine kinases such as EGFR, HER2, and VEGFR. The inhibition of these enzymes leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been shown to exhibit various biochemical and physiological effects. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to inhibit the activity of various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Furthermore, 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential application as a fluorescent probe for the detection of metal ions.
实验室实验的优点和局限性
The advantages of using 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in lab experiments include its potent inhibitory activity against various enzymes such as tyrosine kinases, which makes it a valuable tool in the study of cancer biology. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine also exhibits fluorescence properties, which makes it a useful probe for the detection of metal ions. The limitations of using 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in lab experiments include its relatively high cost and limited availability.
未来方向
There are several future directions for the study of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine. One direction is to further optimize the synthesis method of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine to obtain a higher yield and purity of the compound. Another direction is to study the potential applications of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in other fields such as material science and environmental science. Furthermore, the potential use of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine as a therapeutic agent for the treatment of cancer should be further explored. Finally, the development of new derivatives of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine with improved properties should be pursued.
合成方法
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be synthesized by a multistep process involving the reaction of 2-aminopyridine with 2-bromo-1-(thiophen-2-yl)ethanone to form an intermediate compound. The intermediate compound is then reacted with 2-chloroquinazoline to yield 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine. The synthesis of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been optimized to obtain a high yield and purity of the compound. The purity of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be confirmed by various analytical techniques such as HPLC, NMR, and MS.
科学研究应用
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Furthermore, 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential application as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPGUWAPDVMPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


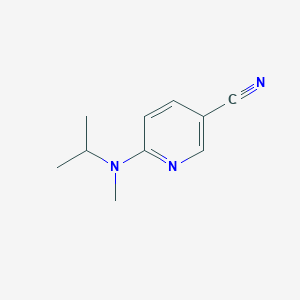

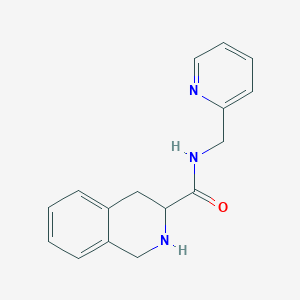





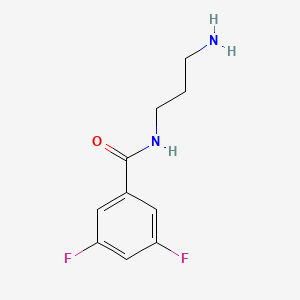
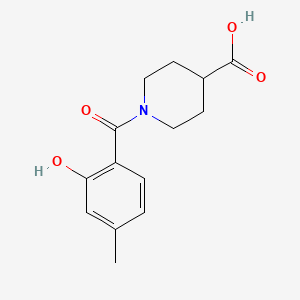
![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
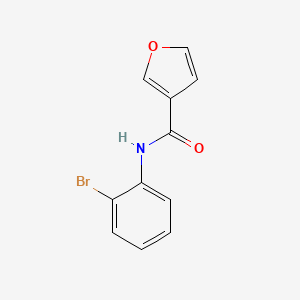
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)